molecular formula C25H16Br2 B8679787 9,9-Bis(3-bromophenyl)-9H-fluorene

9,9-Bis(3-bromophenyl)-9H-fluorene

Cat. No. B8679787
M. Wt: 476.2 g/mol
InChI Key: VMWVYYLNOZSRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416310B2

Procedure details

62.9 g (270 mmol) of 2-bromobiphenyl mixed with 400 ml of THF, 550 ml of toluene, 45 ml of 1,2-dimethoxyethane and 2.6 ml of 1,2-dibromoethane are reacted with 6.6 g (250 mmol) of magnesium to give the corresponding Grignard compound. A solution of 60.0 g (176 mmol) of bis(3-bromophenyl) ketone in 600 ml of THF is added dropwise to the cooled Grignard solution. When the addition is complete, the reaction mixture is heated under reflux for 4 h, the solvent is then removed in vacuo, the residue is dissolved in 700 ml of glacial acetic acid, 10 ml of hydrogen bromide in 30% glacial acetic acid are added, and the mixture is heated under reflux for 6 h. After cooling with stirring, the precipitated solid is filtered off with suction, washed twice with 200 ml of glacial acetic acid each time and three times with 300 ml of ethanol each time and then dried in vacuo. Yield: 69.0 g (145 mmol), 82.1%, 99% pure according to 1H-NMR.
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.BrCCBr.[Mg].[Br:19][C:20]1[CH:21]=[C:22]([C:26]([C:28]2[CH:33]=[CH:32][CH:31]=[C:30]([Br:34])[CH:29]=2)=O)[CH:23]=[CH:24][CH:25]=1>C1COCC1.COCCOC.C1(C)C=CC=CC=1>[Br:19][C:20]1[CH:21]=[C:22]([C:26]2([C:28]3[CH:33]=[CH:32][CH:31]=[C:30]([Br:34])[CH:29]=3)[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[C:8]3[C:13]2=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
62.9 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
45 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
550 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(=O)C1=CC(=CC=C1)Br
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the corresponding Grignard compound
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent is then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 700 ml of glacial acetic acid
ADDITION
Type
ADDITION
Details
10 ml of hydrogen bromide in 30% glacial acetic acid are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction
WASH
Type
WASH
Details
washed twice with 200 ml of glacial acetic acid each time and three times with 300 ml of ethanol each time
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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